molecular formula C11H13NO2 B2436317 Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 597562-79-3

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No.: B2436317
CAS No.: 597562-79-3
M. Wt: 191.23
InChI Key: BDMQUHKEECRIDC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The compound methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. The prefix 1,2,3,4-tetrahydro- indicates partial saturation of the pyridine ring, reducing its aromaticity and forming a partially hydrogenated structure. The 7-carboxylate substituent specifies a methyl ester group (-COOCH₃) at the seventh position of the quinoline backbone.

Structural validation is supported by nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. The ¹H NMR spectrum reveals characteristic signals for the methyl ester group (δ ~3.85 ppm, singlet) and aromatic protons (δ ~6.5–7.5 ppm). The IR spectrum confirms the presence of a carbonyl group (C=O stretch at ~1720 cm⁻¹) and aromatic C-H bonds (stretching at ~3050 cm⁻¹). X-ray crystallography, though not directly reported for this compound, is routinely used for analogous tetrahydroquinoline derivatives to confirm ring conformation.

CAS Registry and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) registry number for this compound is 597562-79-3 . Alternative naming conventions include:

  • Methyl 1,2,3,4-tetrahydro-7-quinolinecarboxylate (IUPAC variant)
  • 7-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester (CAS-indexed name)
  • 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid methyl ester (common pharmaceutical nomenclature).

The hydrochloride salt form (CAS 1216800-29-1 ) is frequently employed in synthetic chemistry to enhance solubility and stability.

Molecular Formula and Mass Spectrometric Confirmation

The molecular formula C₁₁H₁₃NO₂ corresponds to a molecular weight of 191.23 g/mol . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.0946 (calculated for [M+H]⁺: 191.0943), with a mass accuracy of <2 ppm. Fragmentation patterns in collision-induced dissociation (CID) spectra include:

  • Loss of the methyl ester group (-COOCH₃, m/z 136.0757)
  • Cleavage of the tetrahydro ring (m/z 118.0652).

Table 1: Key Mass Spectrometric Data

Parameter Value
Molecular ion ([M+H]⁺) m/z 191.0946
Base peak m/z 136.0757
Fragmentation pathway Loss of COOCH₃ (-55.0189 Da)

These data align with computational predictions using density functional theory (DFT) for similar tetrahydroquinoline derivatives.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMQUHKEECRIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597562-79-3
Record name methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
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Preparation Methods

Acid-Catalyzed Esterification

A direct method involves reacting 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂). As demonstrated in a patent for analogous quinoline esters, dissolving the carboxylic acid in methanol and adding SOCl₂ under reflux yields the methyl ester. For example, 7-bromoquinoline-4-carboxylic acid treated with SOCl₂ in methanol at reflux for 24 hours achieved an 80.5% yield of the methyl ester. This method’s advantages include simplicity and scalability, though it requires strict moisture control to prevent hydrolysis.

Cyclization Strategies for Tetrahydroisoquinoline Core Assembly

Pictet-Spengler Reaction

The Pictet-Spengler reaction constructs the tetrahydroisoquinoline ring by condensing β-arylethylamines with carbonyl compounds. For methyl 7-carboxylate derivatives, phenethylamine analogs bearing pre-installed ester groups react with aldehydes under acidic conditions. A study on PPARγ agonists utilized methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a key intermediate, suggesting that introducing the ester early in the synthesis streamlines downstream modifications. Yields for such cyclizations range from 60–85%, depending on the electronic effects of substituents.

Bischler-Napieralski Reaction Followed by Reduction

This two-step approach forms dihydroisoquinolines via cyclodehydration of acylated phenethylamines, followed by selective hydrogenation. For instance, N-acylphenethylamines treated with POCl₃ or P₂O₅ yield dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines using NaBH₄ or catalytic hydrogenation. While this method efficiently installs the ester group, over-reduction or epimerization at stereocenters may occur, necessitating careful optimization.

Catalytic Hydrogenation of Isoquinoline-7-Carboxylates

Partial Hydrogenation of Aromatic Precursors

Methyl isoquinoline-7-carboxylate can be hydrogenated to the tetrahydro derivative using palladium on carbon (Pd/C) or rhodium catalysts under H₂ pressure. A study on chemoenzymatic deracemization highlighted that hydrogenation at 50 psi H₂ in ethanol at 25°C selectively saturates the pyridine ring without affecting the ester moiety. This method’s main limitation is the availability of the aromatic precursor, which itself requires multistep synthesis.

Chemoenzymatic Deracemization and Kinetic Resolution

Enantioselective Oxidation with D-Amino Acid Oxidase

Racemic 1,2,3,4-tetrahydroisoquinoline carboxylic acids can be resolved using Fusarium solani D-amino acid oxidase (FsDAAO). The enzyme selectively oxidizes the (R)-enantiomer to the imine, which is then reduced back to the racemic mixture using ammonia-borane. Repeated cycles yield the (S)-carboxylic acid with >99% ee, which is subsequently esterified. While this approach is highly enantioselective, it adds steps for acid-to-ester conversion.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Acid-catalyzed esterification 80–85 Scalable, minimal purification Requires SOCl₂, moisture-sensitive
Pictet-Spengler 70–75 Direct ring formation Limited substrate scope
Catalytic hydrogenation 65–70 Selective reduction Precursor availability
Chemoenzymatic 82–98 High enantioselectivity Multistep, enzymatic cost

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydroquinolines .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits a variety of biological activities that make it a candidate for drug development.

1.1. Neuropharmacological Potential

Research indicates that this compound acts as a monoamine oxidase inhibitor , which positions it as a potential treatment for depression and other mood disorders. Its interaction with neurotransmitter systems suggests neuroprotective effects that could be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's .

1.2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or adjunct therapies to combat resistant strains of bacteria .

3.1. Biological Evaluation

A study evaluated the biological activity of this compound analogs against specific targets in the central nervous system. Results indicated that certain modifications to the structure enhanced its binding affinity to serotonin receptors, suggesting improved antidepressant effects .

3.2. Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of this compound revealed that modifications at the carboxylate position significantly influence its potency as a monoamine oxidase inhibitor. This insight is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylate group at the 7-position can enhance its solubility and interaction with biological targets compared to other similar compounds .

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with insights from recent research findings.

Chemical Structure and Properties

MTHQ is characterized by the molecular formula C11H13NO2C_{11}H_{13}NO_2 and a molecular weight of approximately 191.23 g/mol. Its structure features a tetrahydroquinoline core with a carboxylate group at the 7-position, which is crucial for its biological activity. The compound's unique configuration allows it to interact with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

MTHQ has been shown to exhibit antibacterial and antifungal activities against various pathogens. Research indicates that it can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MTHQ. It has been reported to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators . For instance, MTHQ demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its role as a potential chemotherapeutic agent.

The biological effects of MTHQ can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : MTHQ has been identified as an inhibitor of certain enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
  • Receptor Modulation : It may also modulate receptors associated with cell signaling pathways that regulate proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that MTHQ exhibited potent activity against multidrug-resistant bacterial strains, outperforming conventional antibiotics in some cases .
  • Cancer Cell Studies : In vitro studies have shown that treatment with MTHQ led to a dose-dependent reduction in cell viability in various cancer cell lines. The study indicated that at concentrations above 10 µM, MTHQ significantly inhibited the proliferation of cancer cells while having minimal effects on normal cells .

Research Findings Summary Table

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus; disrupts cell membranes.
AnticancerInduces apoptosis in MCF-7 and PC-3 cells; activates caspases.
Multidrug ResistancePotent against resistant strains; superior to conventional antibiotics.
Cell ViabilityDose-dependent inhibition; minimal impact on normal cells at therapeutic doses.

Q & A

Q. What are the common synthetic methodologies for preparing Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate and its derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions or functionalization of pre-existing tetrahydroquinoline scaffolds. A green approach employs acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts for reactions between 2-(phenylamino)ethanol and unsaturated ketones, offering high yields and recyclability . For derivatives, enzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable stereoselective synthesis of optically active alcohols, critical for chiral drug development .

Q. How can researchers evaluate the biological activity of this compound in disease models?

Methodological Answer: Biological evaluation often involves in vivo models, such as assessing anti-proliferative effects in colorectal cancer (e.g., dimethylhydrazine-induced tumors in mice). Receptor-binding studies (e.g., opioid receptor interactions) use rigid conformational analogs of tyrosine to probe ligand-receptor dynamics . Dose-response curves and histopathological analysis are standard for validating efficacy and toxicity.

Q. What safety precautions are essential when handling this compound?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors .
  • Emergency Protocols: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

Methodological Answer: Cis/trans isomer mixtures from traditional Lewis acid catalysts (e.g., Fe³⁺ or InCl₃) complicate purification . Advanced methods include:

  • Chemoenzymatic Resolution: Lipases or engineered acyltransferases achieve >99% enantiomeric excess (ee) for (R)- or (S)-configured alcohols .
  • Chiral Catalysts: Asymmetric Pd/Cu-catalyzed C–H arylation/intramolecular coupling produces stereodefined tetrahydroquinoline-carboxylates .

Q. How should researchers resolve contradictions between in vitro and in vivo biological data?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or model-specific variables. Mitigation strategies include:

  • Metabolite Profiling: LC-MS/MS to identify active/inactive metabolites .
  • Dose Escalation Studies: Correlate in vitro IC₅₀ values with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What advanced analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., observed [M+H]⁺ = 273.1068 vs. calculated 273.1061 for C₁₅H₁₇N₂OS) .
  • Chiral HPLC: Resolves enantiomers using cellulose-based columns .
  • X-ray Crystallography: Validates stereochemistry of crystalline derivatives .

Q. How can catalytic systems be optimized for scalable synthesis while minimizing waste?

Methodological Answer:

  • Ionic Liquid Recycling: [NMPH]H₂PO₄ retains >90% activity after 5 cycles, reducing solvent waste .
  • Flow Chemistry: Continuous reactors enhance reaction efficiency and reduce byproducts in Pd/Cu-catalyzed cascades .

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